

Paroxetine-d6: A Technical Guide to its Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Paroxetine-d6-1	
Cat. No.:	B15615962	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical certificate of analysis and specifications for Paroxetine-d6, a deuterated internal standard crucial for the accurate quantification of the antidepressant drug paroxetine in various biological matrices. This document outlines the key quality attributes, analytical methodologies employed for their determination, and a representative workflow for the quality control of this certified reference material.

Paroxetine-d6 Specifications

Paroxetine-d6 is a stable, isotopically labeled version of paroxetine, designed for use as an internal standard in quantitative analyses, primarily by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The certificate of analysis for Paroxetine-d6 provides critical information regarding its identity, purity, and isotopic enrichment. The following table summarizes the typical specifications for Paroxetine-d6.



Parameter	Specification	Typical Value	Analytical Method
Identity			
Chemical Name	(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl-d2]-4-(4-fluorophenyl)-piperidine-2,2,6,6-d4, monohydrochloride	Conforms to structure	¹ H-NMR, Mass Spectrometry
Molecular Formula	C19H14D6FNO3 • HCl	C19H14D6FNO3 • HCl	Elemental Analysis, Mass Spectrometry
Molecular Weight	371.9 g/mol	371.9 g/mol	Mass Spectrometry
Purity			
Chemical Purity	≥98%	≥99%	HPLC, GC
Isotopic Purity	≥99% deuterated forms (d1-d6)	≥99%	Mass Spectrometry
Physical Properties			
Appearance	White to off-white solid	Conforms	Visual Inspection
Solubility	Soluble in Methanol, DMSO	Conforms	Visual Inspection

Experimental Protocols

The quality of Paroxetine-d6 as a certified reference material is ensured through a series of rigorous analytical tests. The following sections detail the representative experimental protocols for the key analyses performed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity



HPLC is a standard method for determining the chemical purity of Paroxetine-d6 and identifying any non-labeled impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer)
 and an organic solvent (e.g., acetonitrile). A typical mobile phase could be a mixture of
 acetonitrile and 0.1% orthophosphoric acid buffer (60:40 v/v)[1].
- Flow Rate: 1.2 mL/min[1].
- Detection: UV detection at a wavelength of 295 nm.
- Sample Preparation: A stock solution of Paroxetine-d6 is prepared in a suitable solvent like methanol or the mobile phase.
- Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.
 The purity is calculated by dividing the peak area of the main component by the total peak area of all components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Quantification

LC-MS/MS is the primary technique for determining the isotopic purity of Paroxetine-d6 and for its use in quantitative bioanalysis.

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
- Chromatographic Conditions:
 - Column: A C18 or other suitable reversed-phase column.
 - Mobile Phase: A gradient of aqueous ammonium formate buffer and acetonitrile is often used[2].
 - Flow Rate: Typically in the range of 0.2-0.6 mL/min.



- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Paroxetine-d6 and any potential non-labeled paroxetine are monitored to ensure specificity and quantify isotopic distribution.
- Sample Preparation: Stock solutions of Paroxetine-d6 are prepared in methanol[2][3]. For bioanalytical applications, a liquid-liquid extraction or solid-phase extraction is typically used to isolate the analyte and internal standard from the biological matrix[2][3].
- Analysis: The method is validated for linearity, accuracy, precision, and selectivity. The
 isotopic purity is determined by analyzing the response of the deuterated standard at the
 mass transitions corresponding to lower deuteration levels and the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

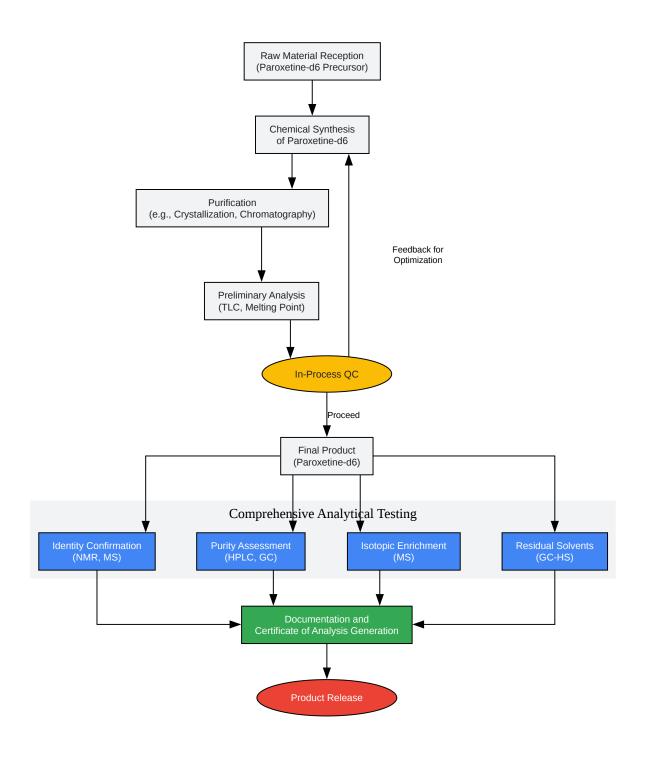
¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of Paroxetine-d6.

- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Analysis: The resulting spectra are analyzed to ensure that the signals are consistent with the expected structure of Paroxetine-d6. The absence of signals at specific positions confirms the successful incorporation of deuterium.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and certification of a Paroxetine-d6 reference material.





Click to download full resolution via product page

Caption: Quality control workflow for Paroxetine-d6 certified reference material.



This comprehensive approach to the analysis and specification of Paroxetine-d6 ensures its suitability as a high-quality internal standard for demanding research and drug development applications. The detailed certificate of analysis provides the necessary assurance of its identity, purity, and isotopic integrity, which are fundamental for achieving accurate and reliable quantitative results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pharmascholars.com [pharmascholars.com]
- 2. longdom.org [longdom.org]
- 3. medprecis.com [medprecis.com]
- To cite this document: BenchChem. [Paroxetine-d6: A Technical Guide to its Certificate of Analysis and Specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615962#paroxetine-d6-1-certificate-of-analysis-and-specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com